molecular formula C9H5BrFNO2S B6151207 5-bromoquinoline-8-sulfonyl fluoride CAS No. 2295228-23-6

5-bromoquinoline-8-sulfonyl fluoride

Cat. No. B6151207
CAS RN: 2295228-23-6
M. Wt: 290.1
InChI Key:
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Description

5-bromoquinoline-8-sulfonyl fluoride is a chemical compound with the CAS Number: 2295228-23-6 . It has a molecular weight of 290.11 . It is a powder in physical form .


Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 5-bromoquinoline-8-sulfonyl fluoride, has been a topic of interest in recent years. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been found to be more efficient compared to traditional methods such as the fluoride–chloride exchange from the corresponding sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of 5-bromoquinoline-8-sulfonyl fluoride is represented by the formula 1S/C9H5BrFNO2S/c10-7-3-4-8 (15 (11,13)14)9-6 (7)2-1-5-12-9/h1-5H . This indicates that the molecule is composed of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Sulfonyl fluorides, including 5-bromoquinoline-8-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They can efficiently fluorinate diverse classes of alcohols . Machine learning has been used to map the intricate reaction landscape and enable accurate prediction of high-yielding conditions for untested substrates .


Physical And Chemical Properties Analysis

5-bromoquinoline-8-sulfonyl fluoride is a powder in physical form . It has a molecular weight of 290.11 . It is stored at a temperature of 4 degrees Celsius .

Mechanism of Action

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Future Directions

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is expected to open new horizons for the synthesis of sulfonyl fluorides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromoquinoline-8-sulfonyl fluoride involves the conversion of 5-bromoquinoline to 5-bromoquinoline-8-sulfonyl chloride, followed by the reaction of the chloride with hydrogen fluoride to produce the final product.", "Starting Materials": [ "5-bromoquinoline", "sulfonyl chloride", "hydrogen fluoride", "anhydrous conditions", "organic solvents" ], "Reaction": [ "5-bromoquinoline is reacted with sulfonyl chloride in the presence of anhydrous conditions and organic solvents to produce 5-bromoquinoline-8-sulfonyl chloride.", "The resulting chloride is then reacted with hydrogen fluoride under anhydrous conditions to produce 5-bromoquinoline-8-sulfonyl fluoride.", "The reaction is typically carried out at low temperatures and under carefully controlled conditions to ensure high yields and purity of the final product." ] }

CAS RN

2295228-23-6

Product Name

5-bromoquinoline-8-sulfonyl fluoride

Molecular Formula

C9H5BrFNO2S

Molecular Weight

290.1

Purity

95

Origin of Product

United States

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